L-778123 盐酸盐

描述

L-778,123 is a dual inhibitor of farnesyl transferase (FTase; IC50 = 2 nM) and geranylgeranyl transferase type I (GGTase I; IC50 = 98 nM). It inhibits prenylation of the FTase and GGTase I substrates HDJ2 and RAP1A in PSN-1 pancreatic tumor cells (EC50s = 92 and 6,760 nM, respectively). L-778,123 (1-300 μM) also inhibits prenylation of the oncogenic protein KI-RAS in PSN-1 cells in a concentration-dependent manner. Ex vivo, L-778,123 (35-50 mg/kg per day) reduces HDJ2 and RAP1A prenylation in dog peripheral blood mononuclear cells (PBMCs) but has no effect on KI-RAS prenylation in patient-derived PBMCs. L-778,123 inhibits lectin-induced expression of the T cell activation markers CD71 and CD25 on human PMBCs (IC50s = 6.48 and 84.1 μM, respectively) and inhibits IL-2-induced proliferation of CTLL-2 cells (IC50 = 0.81 μM).

L-778123 is an inhibitor of FPTase and GGPTase-I, which was developed in part because it can completely inhibit Ki-Ras prenylation. The combination of L-778,123 and radiotherapy at dose level 1 showed acceptable toxicity in patients with locally advanced pancreatic cancer. Radiosensitization of a patient-derived pancreatic cancer cell line was observed.

科学研究应用

抑制癌基因蛋白 KI-RAS 的异戊二烯化

L-778123 也抑制 PSN-1 细胞中癌基因蛋白 KI-RAS 的异戊二烯化,且呈浓度依赖性 .

离体应用

离体实验中,L-778123 降低了犬外周血单核细胞 (PBMCs) 中 HDJ2 和 RAP1A 的异戊二烯化,但对患者来源的 PBMCs 中 KI-RAS 的异戊二烯化没有影响 .

抑制 T 细胞活化标记

L-778123 抑制了凝集素诱导的人类 PMBCs 中 T 细胞活化标记 CD71 和 CD25 的表达 .

抑制 IL-2 诱导的增殖

L-778123 抑制了 IL-2 诱导的 CTLL-2 细胞增殖 .

癌症研究

作用机制

Target of Action

L-778123 hydrochloride is a dual inhibitor of Farnesyl Protein Transferase (FPTase) and Geranylgeranyl Protein Transferase type-I (GGPTase-I) . These enzymes are involved in the prenylation of proteins, a process that is crucial for the proper functioning of several proteins, including those involved in cell signaling and growth .

Biochemical Pathways

The primary biochemical pathways affected by L-778123 hydrochloride are those involving the prenylation of proteins. Prenylation is a post-translational modification involving the addition of hydrophobic molecules to a protein. This modification allows the protein to anchor into cell membranes and play a role in cell signaling . By inhibiting FPTase and GGPTase-I, L-778123 hydrochloride disrupts these pathways, potentially leading to altered cell behavior .

Pharmacokinetics

It has been observed that the systemic clearance of l-778123 averaged 1064 ± 456 ml/min/m^2, and the terminal half-life of elimination was 28 ± 10 h . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The inhibition of FPTase and GGPTase-I by L-778123 hydrochloride leads to the disruption of protein prenylation. This can result in altered cell signaling and growth . In vitro studies have shown that L-778123 hydrochloride can inhibit the proliferation of certain cancer cell lines . .

Action Environment

The action, efficacy, and stability of L-778123 hydrochloride can be influenced by various environmental factors. For instance, the presence of other compounds or drugs can impact the effectiveness of L-778123 hydrochloride. In a study, it was found that the combination of L-778123 and PD-1 inhibitors showed promising results in inhibiting tumor growth in mice . .

生化分析

Biochemical Properties

L-778123 hydrochloride plays a significant role in biochemical reactions by inhibiting the prenylation of proteins that are substrates for FPTase and GGPTase-I . It interacts with proteins such as HDJ2 and Rap1A, inhibiting their prenylation, a process crucial for their function .

Cellular Effects

In vitro studies have shown that L-778123 hydrochloride does not exhibit significant cytotoxicity on its own against HT-29 and A549 cell lines. It can synergize with Doxorubicin, reducing the IC50s to 1.72 and 1.52 μM respectively . It also inhibits the proliferation of leukemia cell lines with IC50 values ranging from 0.2 μM to 1.8 μM .

Molecular Mechanism

L-778123 hydrochloride exerts its effects at the molecular level by inhibiting the prenylation of proteins. Prenylation is a post-translational modification involving the addition of hydrophobic molecules to a protein. By inhibiting this process, L-778123 hydrochloride affects the function of proteins such as HDJ2 and Rap1A .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-778123 hydrochloride change over time. For instance, in mouse peripheral blood mononuclear cells (PBMCs), inhibition of HDJ2 prenylation correlates with the concentration of FPTase inhibitors in the blood .

Dosage Effects in Animal Models

In animal models, the effects of L-778123 hydrochloride vary with different dosages. For example, in dogs, continuous infusion of L-778123 hydrochloride inhibited both HDJ2 and Rap1A prenylation in PBMCs .

Metabolic Pathways

L-778123 hydrochloride is involved in the metabolic pathway of protein prenylation. It interacts with enzymes such as FPTase and GGPTase-I, inhibiting their activity and thus affecting the prenylation process .

属性

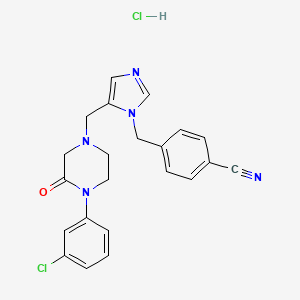

IUPAC Name |

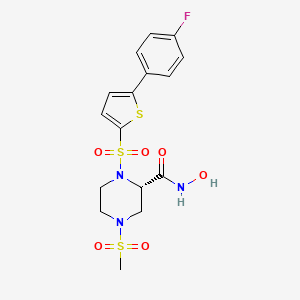

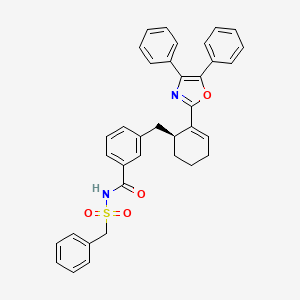

4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN5O.ClH/c23-19-2-1-3-20(10-19)28-9-8-26(15-22(28)29)14-21-12-25-16-27(21)13-18-6-4-17(11-24)5-7-18;/h1-7,10,12,16H,8-9,13-15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBSQYGTJLIPJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1CC2=CN=CN2CC3=CC=C(C=C3)C#N)C4=CC(=CC=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Cl2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180034 | |

| Record name | L 778123 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253863-00-2 | |

| Record name | Benzonitrile, 4-[[5-[[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]methyl]-1H-imidazol-1-yl]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253863-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L 778123 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253863002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L 778123 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-778123 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A2059P49U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of L-778,123?

A1: L-778,123 acts as a dual inhibitor of protein farnesyltransferase (FTase) and geranylgeranyltransferase type-I (GGTase-I). [, , ] These enzymes are responsible for attaching isoprenoid lipids to proteins, a crucial step for the localization and function of various proteins, including those involved in cell signaling and growth. [, , , ]

Q2: How does L-778,123 interact with its target enzymes?

A2: Crystallographic studies have revealed that L-778,123 exhibits distinct binding modes for FTase and GGTase-I. [] It binds competitively with the protein substrate in FTase, whereas in GGTase-I, it competes with the lipid substrate, with its binding enhanced by the presence of anions like phosphate. [, ]

Q3: Which signaling pathways are affected by L-778,123?

A3: By inhibiting FTase and GGTase-I, L-778,123 disrupts the Ras/ERK signaling pathway, a key player in cell proliferation and survival. [, , ] It effectively inhibits the prenylation of several proteins within this pathway, including H-Ras, N-Ras, and K-Ras. [, ] Additionally, L-778,123 also affects the PI3 kinase pathway, contributing to its radiosensitizing effects. []

Q4: How does the inhibition of prenylation by L-778,123 translate into anti-cancer effects?

A4: Inhibition of protein prenylation by L-778,123 disrupts the function of proteins essential for cell signaling, leading to cell cycle arrest, induction of apoptosis, and sensitization of cancer cells to radiotherapy. [, , , ]

Q5: What have preclinical studies shown about the efficacy of L-778,123?

A5: Preclinical studies demonstrated promising anticancer activity of L-778,123 in various cancer models, including leukemia, pancreatic cancer, and lung cancer. [, , , , ] It effectively inhibited the proliferation of myeloid leukemia cells, showing differential cell cycle effects depending on the leukemia subtype. [] In pancreatic and lung cancer models, L-778,123 exhibited radiosensitizing effects, enhancing the efficacy of radiotherapy. [, , ]

Q6: Were the preclinical findings of L-778,123 translated into clinical success?

A6: Despite its promising preclinical activity, L-778,123 encountered challenges in clinical trials. While early studies showed some evidence of antitumor activity in solid tumors and leukemias, [] dose-limiting toxicities, including thrombocytopenia and QT interval prolongation, hampered its further development. [, , ]

Q7: What are the known mechanisms of resistance to L-778,123?

A7: While L-778,123 inhibits the prenylation of several Ras isoforms, certain proteins, like RhoB and RhoC, remain prenylated even with combined FTI and GGTI treatment. [] This persistence of prenylation in specific proteins might contribute to resistance mechanisms and limit the efficacy of L-778,123. []

Q8: Are there any biomarkers associated with L-778,123 efficacy?

A8: Research suggests that the prenylation status of HDJ2, a chaperone protein farnesylated by FTase, can serve as a pharmacodynamic marker for L-778,123 activity. [] Inhibition of HDJ2 prenylation in peripheral blood mononuclear cells was observed in patients treated with L-778,123 and correlated with drug concentration. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

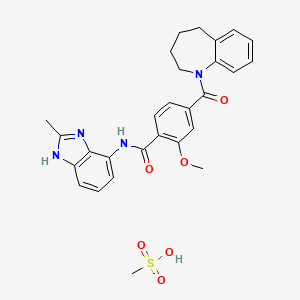

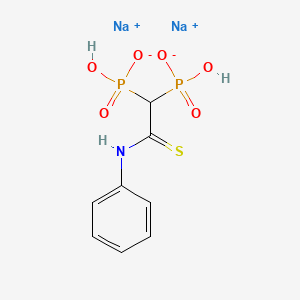

![(E)-3-(6-acetamidopyridin-3-yl)-N-[2-[[2,4-dichloro-3-[[2-methoxy-1-(pyridin-2-ylmethyl)benzimidazol-4-yl]oxymethyl]phenyl]-methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B1674018.png)

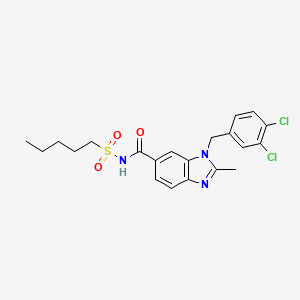

![2-chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-6-yl]benzamide](/img/structure/B1674022.png)